9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride
Overview
Description
9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride is a purine derivative that has garnered attention in scientific research due to its unique structural properties and potential applications in various fields. This compound features an azetidine ring fused to a purine scaffold, which contributes to its distinct chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition with NH-heterocycles to yield the target compound . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate .
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach not only reduces the environmental impact but also enhances the overall yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as lithium aluminium hydride.
Substitution: The compound can participate in substitution reactions, particularly involving the azetidine ring.
Common Reagents and Conditions
Oxidation: TBHP and iodine in toluene.
Reduction: Lithium aluminium hydride in anhydrous conditions.
Substitution: Various NH-heterocycles in the presence of bases like DBU.
Major Products Formed
The major products formed from these reactions include functionalized azetidine derivatives and substituted purine compounds, which can be further utilized in various applications .
Scientific Research Applications
Chemistry: As a building block for the synthesis of novel heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and purine scaffold allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Purine derivatives: Compounds like adenine and guanine, which share the purine scaffold.
Uniqueness
9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride is unique due to the combination of the azetidine ring and purine scaffold, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
9-(azetidin-3-yl)purin-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6.ClH/c9-7-6-8(12-3-11-7)14(4-13-6)5-1-10-2-5;/h3-5,10H,1-2H2,(H2,9,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOQNCPHKIRPLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC3=C(N=CN=C32)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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